![molecular formula C19H23NO3S B5786182 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide
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Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide, commonly known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a potent and selective non-NMDA receptor antagonist that has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the excitatory neurotransmission mediated by non-NMDA receptors, leading to a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The blockade of non-NMDA receptors by CNQX has been shown to have a wide range of effects on neuronal excitability and synaptic plasticity. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials, decrease the induction of long-term potentiation, and attenuate the development of kindling in animal models of epilepsy. CNQX has also been shown to have neuroprotective effects against excitotoxicity and ischemia.
Advantages and Limitations for Lab Experiments
CNQX is a highly specific and potent antagonist of non-NMDA receptors, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complex interactions of glutamate receptors in vivo. Additionally, CNQX has a short half-life and requires careful handling and storage to maintain its efficacy.
Future Directions
There are several future directions for the use of CNQX in scientific research. One area of interest is the investigation of the role of non-NMDA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more selective and potent non-NMDA receptor antagonists that can be used to probe the specific roles of different subtypes of glutamate receptors. Overall, CNQX remains a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes.
Synthesis Methods
CNQX can be synthesized by reacting 2-bromo-1-cyclohexene with 2-(methylthio)ethylamine to obtain the intermediate product, which is subsequently reacted with 4-methoxy-1-naphthalenesulfonyl chloride to yield the final product. The synthesis of CNQX is a multi-step process that requires careful handling of the reagents and purification of the intermediate products.
Scientific Research Applications
CNQX has been extensively used in scientific research to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been found to be particularly useful in investigating the function of non-NMDA receptors, which are involved in fast excitatory neurotransmission in the central nervous system.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h5-7,9-12,20H,2-4,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFFKAUVJPTNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
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